

Enfenamic Acid Solubility in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **enfenamic acid** in various organic solvents, offering valuable data for formulation development, purification, and analytical method design. The information presented is collated from peer-reviewed scientific literature and established experimental protocols.

Core Data: Enfenamic Acid Solubility

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation design. **Enfenamic acid**, a non-steroidal anti-inflammatory drug (NSAID), exhibits varying solubility profiles in different organic solvents, largely dictated by the principle of "like dissolves like." Its solubility is generally higher in polar aprotic and polar protic solvents compared to nonpolar solvents.

The following table summarizes the quantitative solubility data of **enfenamic acid** in a range of organic solvents.



Solvent Classification	Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (Mole Fraction)
Dipolar Aprotic	N,N- Dimethylacetami de (DMA)	25	-	High
N,N- Dimethylformami de (DMF)	25	38.5[1]	High	
Ethyl Acetate (EA)	25	-	0.0039[2]	_
Propanone (Acetone)	25	Soluble[3]	High	_
Polar Protic	Ethanol	25	14.8[4][5]	0.0019
Propan-2-ol (IPA)	25	-	Moderate	
Polyethylene Glycol 400 (PEG 400)	25	11.5	-	_
Propylene Glycol	25	> 11	-	
Ethylene Glycol	25	> 11	-	
Glycerin	25	> 11	-	
Methanol	-	Slightly Soluble	-	
Apolar Aprotic	Hexane	25	-	Poor
Heptane	25	-	Poor	
Cyclohexane	25	-	Poor	_
Other	Chloroform	-	Sparingly Soluble	-
Methylene Chloride	-	Slightly Soluble	-	_







Diethyl Ether -	Sparingly - Soluble	-
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Note: The terms "**enfenamic acid**" and "mefenamic acid" are often used interchangeably in the literature. The data presented here is for mefenamic acid. Qualitative solubility descriptions such as "High," "Moderate," and "Poor" are based on comparative data from the cited literature.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol ensures that a saturated solution is formed and that the measurement reflects the true solubility of the compound at a given temperature.

- 1. Preparation of Saturated Solution:
- An excess amount of enfenamic acid is added to a known volume of the selected organic solvent in a sealed container, typically a glass vial or flask.
- The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

2. Equilibration:

- The sealed container is agitated using a mechanical shaker or magnetic stirrer at a constant, controlled temperature.
- Agitation is continued for a prolonged period, typically 24 to 72 hours, to ensure that the
 system reaches equilibrium between the dissolved and undissolved solute. Time to
 equilibrium may be assessed by taking measurements at different time points (e.g., 2, 4, 8,
 24, 48, and 72 hours) until the concentration of the dissolved drug plateaus.

3. Phase Separation:

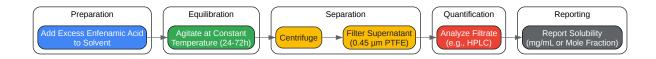
 Once equilibrium is established, the undissolved solid is separated from the saturated solution.



- This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.
- 4. Quantification of Solute:
- The concentration of enfenamic acid in the clear, saturated filtrate is determined using a validated analytical method.
- High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose. A calibration curve is generated using standard solutions of enfenamic acid of known concentrations to ensure accurate quantification.
- 5. Data Reporting:
- The solubility is reported in units of mass per volume (e.g., mg/mL) or as a mole fraction at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **enfenamic acid** using the shake-flask method.



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Caption: Experimental workflow for determining **enfenamic acid** solubility.

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